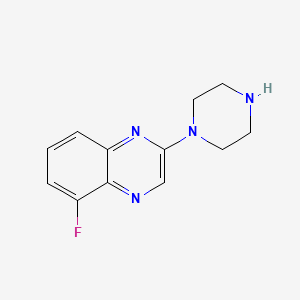
5-Fluoro-2-(piperazin-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(piperazin-1-yl)quinoxaline is a useful research compound. Its molecular formula is C12H13FN4 and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
5-Fluoro-2-(piperazin-1-yl)quinoxaline and its derivatives have shown promising antiviral activities, particularly against respiratory viruses such as influenza and coronaviruses.
Case Studies
A study highlighted the synthesis of various quinoxaline derivatives, including this compound, which showed significant inhibitory effects against influenza A virus strains, including H1N1. The compound exhibited an IC50 value of 0.2164 μM, indicating potent antiviral activity with minimal cytotoxic effects .
| Compound | Target Virus | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| This compound | H1N1 | 0.2164 | 315578.68 | High |
Anticancer Applications
The anticancer properties of this compound have been extensively studied, revealing its potential as a therapeutic agent against various cancer cell lines.
Case Studies
Research has demonstrated that this compound exhibits significant anticancer activity against human liver cancer cell lines (Hep G2), with an IC50 value comparable to established chemotherapeutic agents . Another study reported that specific derivatives showed high hypoxia selectivity and antiproliferative potency against both wild-type and drug-resistant tumor cell lines .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Hep G2 | 10.27 | Apoptosis induction |
| Quinoxaline Derivative X | Drug-resistant cells | 5.00 | VEGFR inhibition |
Synthetic Routes
The synthesis of this compound involves various methodologies that enhance its pharmacological properties while maintaining efficiency.
Synthetic Methods
Recent advancements in synthetic techniques include green chemistry approaches that utilize eco-friendly solvents and catalysts to produce quinoxalines with reduced environmental impact . Techniques such as one-pot multicomponent reactions and Mannich reactions have been successfully employed to synthesize this compound efficiently.
Propriétés
Numéro CAS |
55686-71-0 |
|---|---|
Formule moléculaire |
C12H13FN4 |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
5-fluoro-2-piperazin-1-ylquinoxaline |
InChI |
InChI=1S/C12H13FN4/c13-9-2-1-3-10-12(9)15-8-11(16-10)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |
Clé InChI |
CTGIFZVUWYHKBU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CN=C3C(=N2)C=CC=C3F |
SMILES canonique |
C1CN(CCN1)C2=CN=C3C(=N2)C=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















